molecular formula C18H15N3O4 B3832185 N'-[(2Z)-1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propan-2-ylidene]-2-hydroxybenzohydrazide

N'-[(2Z)-1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propan-2-ylidene]-2-hydroxybenzohydrazide

Cat. No.: B3832185
M. Wt: 337.3 g/mol
InChI Key: AHKNILJRPCFBAH-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(2Z)-1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propan-2-ylidene]-2-hydroxybenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group linked to a propan-2-ylidene moiety, which is further connected to a 2-hydroxybenzohydrazide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2Z)-1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propan-2-ylidene]-2-hydroxybenzohydrazide typically involves multiple steps, starting with the preparation of the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl intermediate. This intermediate can be synthesized through the reaction of phthalic anhydride with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[(2Z)-1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propan-2-ylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups .

Scientific Research Applications

N’-[(2Z)-1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propan-2-ylidene]-2-hydroxybenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2Z)-1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propan-2-ylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-methylphenyl)prop-2-enenitrile
  • 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

N-[(Z)-1-(1,3-dioxoisoindol-2-yl)propan-2-ylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11(19-20-16(23)14-8-4-5-9-15(14)22)10-21-17(24)12-6-2-3-7-13(12)18(21)25/h2-9,22H,10H2,1H3,(H,20,23)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKNILJRPCFBAH-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=C1O)/CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(2Z)-1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propan-2-ylidene]-2-hydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(2Z)-1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propan-2-ylidene]-2-hydroxybenzohydrazide
Reactant of Route 3
N'-[(2Z)-1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propan-2-ylidene]-2-hydroxybenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(2Z)-1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propan-2-ylidene]-2-hydroxybenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(2Z)-1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propan-2-ylidene]-2-hydroxybenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(2Z)-1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propan-2-ylidene]-2-hydroxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.